molecular formula C19H21N3O3 B11001800 N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide

N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide

Cat. No.: B11001800
M. Wt: 339.4 g/mol
InChI Key: FMRALKUOOFQFGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and pharmacological research. Benzimidazole-based compounds are extensively investigated for their ability to interact with a range of biological targets. This particular compound features a benzamide group linked to a benzimidazole core, a structural motif found in several therapeutically active agents. Related compounds with the benzimidazole structure have demonstrated prokinetic activity by functioning as dopamine D2 receptor antagonists and acetylcholinesterase inhibitors, which are mechanisms relevant for regulating gastric motility and treating conditions like gastro-esophageal reflux disorder (GERD) . Furthermore, benzimidazole scaffolds are being actively explored in infectious disease research. Some derivatives have shown promising activity against tropical diseases, with studies indicating that they can induce apoptosis-like death in parasites such as Leishmania mexicana and cause significant ultrastructural damage including mitochondrial disorganization . The dimethoxybenzamide moiety in its structure also suggests potential for modulation of various enzymatic pathways, making it a candidate for hit-to-lead optimization in drug discovery projects targeting kinases or other adenosine triphosphate (ATP)-binding proteins . Researchers can utilize this compound as a key intermediate or a chemical probe to develop novel therapies for gastrointestinal disorders, parasitic infections, and oncology-related pathways.

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C19H21N3O3/c1-4-13(18-20-14-7-5-6-8-15(14)21-18)22-19(23)12-9-10-16(24-2)17(11-12)25-3/h5-11,13H,4H2,1-3H3,(H,20,21)(H,22,23)

InChI Key

FMRALKUOOFQFGS-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Formation of 3-(1H-Benzimidazol-1-yl)propanehydrazide

General Procedure :

  • Methyl 3-(1H-benzimidazol-1-yl)propanoate Synthesis :

    • React benzimidazole (2 eq.) with methyl acrylate (3 eq.) in acetonitrile using 1,8-diazabicycloundec-7-ene (DBU) as a catalyst.

    • Stir at room temperature for 6 hours. Yield: ~99%.

  • Hydrazide Formation :

    • Treat the ester with hydrazine monohydrate (5 eq.) in methanol for 3 hours.

    • Purify via recrystallization from aqueous ethanol. Yield: 56–88%.

Key Data :

StepReagents/ConditionsYieldCitation
Ester SynthesisBimidazole, DBU, CH₃CN, rt99%
Hydrazide FormationNH₂NH₂·H₂O, MeOH, 3h56–88%

Introduction of the Propyl Side Chain

The propyl linker is integrated via alkylation or nucleophilic substitution .

Alkylation of Benzimidazole Hydrazide

Method :

  • React 3-(1H-benzimidazol-1-yl)propanehydrazide with 3,4-dimethoxybenzoyl chloride in dry dichloromethane using triethylamine (10 eq.) as a base.

  • Stir at 0°C for 30 minutes, then at room temperature overnight.

  • Purify via flash chromatography (CH₂Cl₂:MeOH = 96:4). Yield: ~56%.

Optimization Insight :

  • Lower temperatures (0°C) prevent side reactions during acyl chloride addition.

  • Triethylamine neutralizes HCl, driving the reaction forward.

Amide Coupling Strategies

Triazine-Mediated Coupling

Patent-Based Approach :

  • Activate 3,4-dimethoxybenzoic acid with 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine in methanol at 0°C.

  • Add the activated acid to 1-(1H-benzimidazol-2-yl)propylamine.

  • Heat at 55°C for cyclization. Yield: 34–60%.

Advantages :

  • Avoids phosphorus-based coupling agents (e.g., POCl₃), reducing toxicity.

  • High regioselectivity for amide bond formation.

Direct Amidation via Carbodiimides

Alternative Method :

  • Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with N-hydroxysuccinimide (NHS) in dichloromethane.

  • Stir for 24 hours at room temperature. Yield: 65–72%.

Comparison of Methods :

MethodReagentsYieldPurityCitation
Triazine ActivationCDMT, NMM, MeOH34–60%>95%
EDCl/NHSEDCl, NHS, CH₂Cl₂65–72%90–95%

Optimization and Scalability

Solvent and Temperature Effects

  • Methanol vs. Dichloromethane : Methanol improves solubility of triazine intermediates but may require lower temperatures (0–5°C) to suppress side reactions.

  • Reaction Time : Extended stirring (12–24 hours) enhances conversion in EDCl-mediated coupling.

Purification Techniques

  • Flash Chromatography : Effective for separating unreacted hydrazides and acyl chlorides.

  • Recrystallization : Use ethanol/water mixtures for final product crystallization (purity >98%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 3.79 (s, 3H, OCH₃), 4.22 (t, 2H, CH₂), 7.12–7.59 (m, 6H, Ar-H).

  • MS (ESI) : m/z 382.2 [M+H]⁺.

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18 column, MeOH:H₂O = 70:30).

  • Elemental Analysis : Calculated C: 65.12%, H: 5.82%, N: 14.65%; Found C: 64.98%, H: 5.79%, N: 14.60% .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole ring.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, thereby modulating their activity. The pathways involved include inhibition of enzyme activity and interference with cellular signaling processes.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally similar compounds and their distinguishing features:

Compound Name Key Structural Differences Molecular Weight (g/mol) Reported Biological Activity
N-[1-(1H-Benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide Parent compound with benzimidazole and 3,4-dimethoxybenzamide ~353.4 (estimated) Not explicitly reported; inferred activity based on benzimidazole derivatives .
N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide Benzimidazole replaced with benzothiazole 314.36 No direct activity reported; benzothiazoles are known for antitumor and antimicrobial properties.
NNC55-0396 Cyclopropanecarboxylate and naphthalenyl substituents added 509.62 Calcium channel blocker; used in cardiovascular research.
Compound 3b (N-(1-(Furan-2-yl)-3-oxo-3-(p-tolylamino)prop-1-en-2-yl)-3,4-dimethoxybenzamide) Benzimidazole replaced with furan; additional tolylamino and oxo groups ~450 (estimated) Cytotoxicity evaluated in vitro; moderate activity against cancer cell lines.
Compound 10244308 (N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine) Dimethoxybenzamide replaced with imidazole-propylamine ~270 (estimated) Binding affinity of -7.3 kcal/mol against MRSA PBP2A.

Functional Group Impact on Activity

  • Benzimidazole vs.
  • Methoxy Substituents : The 3,4-dimethoxybenzamide group in the parent compound and its analogs (e.g., Compound 3b) improves lipophilicity, aiding membrane penetration and target engagement .
  • Linker Modifications : The propyl linker in the parent compound balances flexibility and rigidity, whereas shorter or bulkier linkers (e.g., cyclopropane in NNC55-0396) may restrict conformational freedom, altering selectivity .

Pharmacological and Biochemical Comparisons

  • Antimicrobial Activity : Benzimidazole derivatives like Compound 10244308 exhibit strong binding to MRSA PBP2A (-7.3 kcal/mol), suggesting the parent compound could be repurposed for antibiotic development .
  • Cytotoxicity : Furan-based analogs (e.g., Compound 3b) show moderate cytotoxicity, implying that the benzimidazole-propyl-dimethoxybenzamide scaffold might require additional functional groups (e.g., thiols or hydrazines) for enhanced anticancer effects .
  • Enzyme Inhibition : NNC55-0396’s calcium channel blockade highlights the role of aromatic and heterocyclic motifs in modulating ion channels, a property that could be explored for the parent compound .

Biological Activity

N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and case studies.

Chemical Structure and Properties

The compound this compound is characterized by the following structural features:

  • Molecular Formula : C15H18N2O2
  • Molecular Weight : 254.28 g/mol
  • IUPAC Name : 2-(3,4-dimethoxyphenyl)-1H-benzimidazole

The structural representation of the compound indicates the presence of a benzimidazole moiety, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. For instance, a study reported that derivatives with similar structures exhibited significant inhibitory effects on various cancer cell lines. The IC50 values for some synthesized compounds were found to be in the range of 6.26 to 20.46 µM against lung cancer cell lines (HCC827 and NCI-H358) .

Antimicrobial Activity

Benzimidazole derivatives have been noted for their broad-spectrum antimicrobial properties. Compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating moderate to good activity compared to reference antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often linked to their structural characteristics. The presence of substituents such as methoxy groups at specific positions on the aromatic ring can enhance bioactivity. For example, modifications to the benzene ring or changes in the alkyl chain length can significantly affect potency and selectivity against various biological targets .

Table: Structure-Activity Relationship of Benzimidazole Derivatives

Compound NameSubstituentsIC50 (µM)Activity Type
Compound A3,4-Dimethoxy6.26Anticancer (HCC827)
Compound BNone20.46Anticancer (NCI-H358)
Compound CMethoxy12.00Antimicrobial

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzimidazole derivatives revealed that those with a propyl side chain exhibited enhanced cytotoxicity against lung cancer cell lines compared to their ethyl counterparts. The study emphasized the importance of side chain length and branching in determining biological activity .

Case Study 2: Antimicrobial Testing

In another investigation, a derivative similar to this compound was tested against multiple bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting potent antimicrobial properties .

Q & A

Q. What are optimized synthetic routes for N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of benzimidazole-linked benzamide derivatives typically involves multi-step condensation and cyclization reactions. A general approach includes:

  • Step 1: Reacting 3,4-dimethoxybenzoyl chloride with 1-(1H-benzimidazol-2-yl)propylamine under anhydrous conditions in a polar aprotic solvent (e.g., DMF) at 0–5°C to form the amide bond .
  • Step 2: Purification via recrystallization from ethanol or column chromatography to isolate the product.
    Optimization Tips:
  • Solvent Choice: Ethanol or DMF improves solubility and reaction kinetics .
  • Temperature Control: Lower temperatures (0–5°C) minimize side reactions during acylation .
  • Catalysts: Triethylamine (TEA) is often used to scavenge HCl, enhancing yields (typically 65–75%) .

Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Analysis:
    • ¹H-NMR: Key signals include aromatic protons (δ 6.8–7.5 ppm for benzimidazole and dimethoxybenzamide), methoxy groups (δ 3.8–3.9 ppm), and propyl chain protons (δ 1.2–2.1 ppm) .
    • ¹³C-NMR: Confirm carbonyl (C=O, δ ~165 ppm) and quaternary carbons in the benzimidazole ring .
  • X-ray Crystallography:
    • Use SHELX suite for structure refinement. SHELXL is ideal for small-molecule refinement, especially with high-resolution data. Hydrogen bonding patterns between benzimidazole NH and methoxy groups can be resolved .

Q. What preliminary biological assays are suitable for screening its antiproliferative or antimicrobial activity?

Methodological Answer:

  • In Vitro Antiproliferative Screening:
    • Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations. Compare with positive controls like doxorubicin .
  • Antimicrobial Testing:
    • Disk diffusion or broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Note: Methoxy groups may enhance membrane penetration .

Q. How do substituents on the benzimidazole and benzamide moieties affect solubility and bioavailability?

Methodological Answer:

  • Solubility:
    • Methoxy groups (-OCH₃) increase lipophilicity, reducing aqueous solubility. Counterbalance with polar propylamine linkers .
    • LogP Calculations: Use software like ChemAxon to predict partition coefficients (ideal range: 2–4 for oral bioavailability) .
  • Bioavailability:
    • In Silico ADMET: Tools like SwissADME predict permeability (e.g., Blood-Brain Barrier penetration) based on molecular weight (<500 Da) and rotatable bonds (<10) .

Q. What analytical techniques validate purity, and how are contradictions in HPLC/MS data resolved?

Methodological Answer:

  • Purity Validation:
    • HPLC: Use C18 columns with acetonitrile/water gradients. Purity >95% is acceptable for biological testing .
    • Mass Spectrometry: ESI-MS in positive ion mode confirms molecular ion peaks ([M+H]⁺). Discrepancies in isotopic patterns may indicate impurities .
  • Data Contradictions:
    • Cross-check with NMR integration ratios. For example, unexpected peaks in HPLC may correlate with unreacted starting materials .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

Methodological Answer:

  • SAR Design:
    • Variation 1: Replace methoxy groups with halogens (e.g., -F, -Cl) to modulate electronic effects and target binding .
    • Variation 2: Modify the propyl linker to cyclopropyl or ethylene for conformational rigidity .
  • Testing Strategy:
    • Parallel synthesis of analogs followed by high-throughput screening against kinase targets (e.g., EGFR, VEGFR) .

Q. What strategies resolve contradictions between in vitro activity and in vivo pharmacokinetic profiles?

Methodological Answer:

  • In Vivo Challenges:
    • Poor oral bioavailability due to first-pass metabolism. Solution: Use prodrugs (e.g., esterification of methoxy groups) .
  • PK Studies:
    • Conduct rodent studies with LC-MS/MS plasma analysis. If clearance is rapid, consider PEGylation or nanoformulation .

Q. How can crystallographic data from SHELX be leveraged to explain binding modes with biological targets?

Methodological Answer:

  • Docking Studies:
    • Use refined X-ray structures (from SHELXL) in molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like topoisomerase II.
    • Key Interactions: Benzimidazole NH as a hydrogen bond donor; methoxy groups in hydrophobic pockets .
  • Validation:
    • Compare docking poses with experimental mutagenesis data (e.g., alanine scanning of target residues) .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Transcriptomics/Proteomics:
    • RNA-seq or SILAC proteomics to identify dysregulated pathways (e.g., apoptosis, cell cycle) post-treatment .
  • Target Engagement:
    • Cellular thermal shift assay (CETSA) confirms target binding by stabilizing proteins against thermal denaturation .

Q. How can conflicting data on its effects in plant vs. mammalian systems be reconciled?

Methodological Answer:

  • Case Study: Evidence shows benzimidazole derivatives inhibit wheat germination but not mammalian cell viability .
  • Hypothesis Testing:
    • Plant-Specific Targets: Test affinity for plant α-amylase vs. mammalian homologs.
    • Metabolic Differences: LC-MS metabolomics to compare detoxification pathways (e.g., cytochrome P450 activity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.